3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one
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Overview
Description
3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one is a synthetic organic compound that features a benzopyran core linked to a trimethoxyphenyl group through a methylene bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2H-1-benzopyran-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzopyran or trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound also interacts with other proteins and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacrylic acid: Shares the trimethoxyphenyl group but differs in the core structure.
Combretastatin A-4: Contains a similar trimethoxyphenyl group and exhibits potent anticancer activity.
Colchicine: Another compound with a trimethoxyphenyl group, known for its anti-gout properties.
Uniqueness
3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core and a trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
821783-29-3 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methylideneamino]chromen-2-one |
InChI |
InChI=1S/C19H17NO5/c1-22-16-8-12(9-17(23-2)18(16)24-3)11-20-14-10-13-6-4-5-7-15(13)25-19(14)21/h4-11H,1-3H3 |
InChI Key |
ZAWRYGQEGVNMKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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